N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves two nucleophilic replacement reactions. The initial replacement of the hydroxyl group by chlorine in the presence of POCl3 provides an intermediate, which then undergoes further reactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, 2-Morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth .Scientific Research Applications
Enantioselective Synthesis for CGRP Receptor Inhibitors
A study discussed the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a stereoselective and economical synthesis. While not directly mentioning the exact compound, the research highlights the relevance of such chemical structures in designing receptor inhibitors that could be pivotal in treating conditions such as migraines or cardiovascular diseases (Cann et al., 2012).
Heterocyclic Synthesis for Therapeutic Applications
Another study focused on the synthesis of novel heterocyclic compounds incorporating pyrimidine moieties, which are essential in pharmaceutical chemistry due to their therapeutic properties. While this research does not directly relate to the specified compound, it underscores the significance of developing new heterocyclic compounds for various biomedical applications, including antimicrobial and anti-inflammatory agents (Ho & Suen, 2013).
Analgesic Activity Studies
Research on the synthesis of compounds bearing a dibromo-2-methylquinazoline moiety for potential analgesic activity indicates the broad interest in quinazoline derivatives for pain management. Such studies are crucial for developing new analgesics with fewer side effects than current options (Saad et al., 2011).
Anti-inflammatory and Antimicrobial Agents
The design and synthesis of pyrazole derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents. This research area is particularly relevant to understanding how similar compounds, including the one , could be harnessed to develop new treatments for infections and inflammatory conditions (Hussain & Kaushik, 2012).
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-14-22-17-6-3-2-5-16(17)20(23-14)26-10-7-15(8-11-26)24-21(28)18-13-19-27(25-18)9-4-12-29-19/h13,15H,2-12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGRNQXUOBLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NN5CCCOC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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